molecular formula C16H14O4S2 B3285455 3,3'-Dithiobis(phenylacetic acid) CAS No. 80441-59-4

3,3'-Dithiobis(phenylacetic acid)

Cat. No.: B3285455
CAS No.: 80441-59-4
M. Wt: 334.4 g/mol
InChI Key: WBSBYHUIYSDTQF-UHFFFAOYSA-N
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Description

3,3’-Dithiobis(phenylacetic acid): is an organic compound with the molecular formula C16H14O4S2 It is characterized by the presence of two phenylacetic acid moieties linked by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dithiobis(phenylacetic acid) typically involves the oxidation of thiol precursors. One common method is the reaction of phenylacetic acid with a disulfide-forming reagent under controlled conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine, which facilitates the formation of the disulfide bond between the two phenylacetic acid molecules .

Industrial Production Methods: Industrial production of 3,3’-Dithiobis(phenylacetic acid) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dithiobis(phenylacetic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3,3’-Dithiobis(phenylacetic acid) is used as a reagent for the synthesis of various sulfur-containing compounds. It serves as a precursor for the preparation of thiol and disulfide derivatives, which are important in organic synthesis and materials science .

Biology: In biological research, this compound is utilized for studying redox biology and disulfide bond formation in proteins. It is also used in the development of thiol-based drugs and as a model compound for understanding the behavior of disulfides in biological systems .

Medicine: It is also investigated for its antioxidant properties and potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed in the formulation of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3,3’-Dithiobis(phenylacetic acid) involves its ability to undergo redox reactions, particularly the reversible formation and cleavage of disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and influencing protein function and signaling pathways .

Comparison with Similar Compounds

    Phenylacetic acid: Lacks the disulfide linkage, simpler structure.

    Dithiothreitol (DTT): A reducing agent with two thiol groups, used for breaking disulfide bonds.

    Tris(2-carboxyethyl)phosphine (TCEP): Another reducing agent, more stable than DTT.

Uniqueness: 3,3’-Dithiobis(phenylacetic acid) is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly useful in studies involving disulfide bond formation and reduction, as well as in the synthesis of sulfur-containing compounds .

Properties

IUPAC Name

2-[3-[[3-(carboxymethyl)phenyl]disulfanyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4S2/c17-15(18)9-11-3-1-5-13(7-11)21-22-14-6-2-4-12(8-14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSBYHUIYSDTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297021
Record name 3,3′-Dithiobis[benzeneacetic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80441-59-4
Record name 3,3′-Dithiobis[benzeneacetic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80441-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Dithiobis[benzeneacetic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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